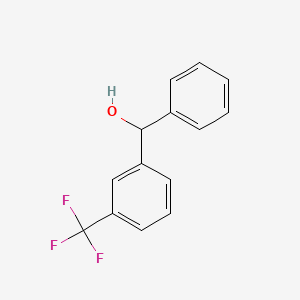

3-(Trifluoromethyl)benzhydrol

Descripción

Significance of the Trifluoromethyl Group in Chemical Design

The trifluoromethyl (-CF3) group is one of the most important fluorine-containing moieties used in the design of new chemical entities. acs.org Its incorporation into a molecule can profoundly influence a range of properties, making it a valuable tool for chemists.

The trifluoromethyl group is frequently employed to enhance the pharmacological profile of drug candidates. ontosight.ai Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which in turn can affect how a molecule interacts with its biological target. wikipedia.org For instance, the presence of a trifluoromethyl group has been shown to increase the anti-cancer activity of certain molecules by up to eight times compared to their non-fluorinated counterparts. ontosight.ai The introduction of a -CF3 group can also lead to increased ligand potency. ontosight.ai

Table 1: Effects of the Trifluoromethyl Group on Physicochemical Properties

| Property | Effect of Trifluoromethyl Group | Reference |

| Metabolic Stability | Generally increases due to high C-F bond strength. | beijingyuji.com |

| Lipophilicity (log P) | Typically increases, enhancing membrane permeability. | beijingyuji.comontosight.ai |

| Pharmacological Activity | Can significantly enhance potency and efficacy. | ontosight.aiontosight.ai |

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as the methyl (-CH3) or chloro (-Cl) group. wikipedia.org Bioisosteric replacement is a strategy used in drug design to modify the properties of a lead compound while retaining its desired biological activity. For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group can protect the molecule from degradation. wikipedia.org It has also been successfully used as a bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.govacs.orgnih.govebi.ac.uk N-trifluoromethyl azoles can also act as bioisosteres for N-iso-propyl and N-tert-butyl azoles. researchgate.netacs.org

Historical Context of Benzhydrol Derivatives in Synthesis

Benzhydrol (diphenylmethanol) and its derivatives have long been recognized as important structural motifs in organic chemistry. su.ac.thnih.gov The benzhydrol skeleton is present in a wide range of biologically active compounds and serves as a versatile scaffold for the synthesis of new therapeutic agents. su.ac.thnih.gov Historically, benzhydrol derivatives have been synthesized through various methods, including the reduction of the corresponding benzophenones. These compounds have been investigated for a range of biological activities, including their potential as anti-tuberculosis and anti-cancer agents. su.ac.thnih.gov The two aromatic rings of the benzhydrol structure provide a framework that can be readily functionalized to explore structure-activity relationships. su.ac.th

Overview of 3-(Trifluoromethyl)benzhydrol as a Key Building Block

This compound is a specific benzhydrol derivative that incorporates a trifluoromethyl group on one of its phenyl rings. This strategic placement combines the structural features of a benzhydrol with the unique properties of the trifluoromethyl group. As such, this compound has emerged as a valuable building block in organic synthesis. fluorochem.co.uk

The primary role of this compound in synthesis is to serve as a precursor for introducing the 3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. ontosight.ai The hydroxyl group of the benzhydrol can be readily transformed into other functional groups, allowing for a variety of coupling reactions. This makes it a key intermediate in the synthesis of trifluoromethylated compounds for pharmaceutical and materials science applications. beijingyuji.com The development of efficient methods for the synthesis of trifluoromethylated building blocks like this compound is crucial for the continued advancement of fluorine chemistry. worktribe.comsemanticscholar.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl-[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMIEGLFYDWJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380509 | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-80-3 | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl Benzhydrol and Analogues

Established Synthetic Pathways

Traditional methods for synthesizing benzhydrol scaffolds, including 3-(Trifluoromethyl)benzhydrol, often rely on well-established reactions that form carbon-carbon bonds with high efficiency.

Grignard reactions are a cornerstone of organic synthesis for the formation of alcohol moieties. The synthesis of trifluoromethylated benzhydrols can be readily achieved using this approach. The general strategy involves the reaction of a Grignard reagent, prepared from an aryl halide, with an appropriate aldehyde or ketone.

For the synthesis of an analogue like 3-trifluoromethyl-α-ethyl-benzhydrol, a Grignard solution is prepared from 3-trifluoromethyl-bromobenzene and magnesium turnings in dry ether. prepchem.com This organometallic reagent is then reacted with propiophenone. prepchem.com The resulting complex is subsequently hydrolyzed, typically with an aqueous ammonium (B1175870) chloride solution, to yield the final benzhydrol product. prepchem.com This methodology is highly effective and can be adapted for a range of substituted benzhydrols.

Table 1: Grignard Reaction for a this compound Analogue

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides, such as 3,5-bis(trifluoromethyl)phenyl bromide, requires careful safety considerations due to their potential instability. acs.org

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic hydrocarbon in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com This reaction proceeds via electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by an electrophile. mt.com

While direct one-step synthesis of this compound via this method is less common, the Friedel-Crafts strategy is crucial for creating the core benzhydrol scaffold. For instance, benzylation, a variant of this reaction, is used to produce 1,1-diarylalkanes. rsc.org The reaction can be adapted to use benzyl (B1604629) alcohols as starting materials in the presence of various Lewis or Brønsted acid catalysts. rsc.org A related approach involves the Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by hydrolysis, to directly synthesize diphenylmethanol (B121723) derivatives. nih.gov These strategies form the basis for building the diarylmethane framework central to benzhydrol structures.

Stereoselective Synthesis of Trifluoromethylated Benzhydrols

The construction of trifluoromethylated stereogenic centers in an enantioselective manner presents a significant challenge in synthetic chemistry. nih.govacs.org Advanced catalytic methods have been developed to address this, with enantioselective desymmetrization emerging as a powerful strategy. nih.govacs.org

Enantioselective desymmetrization is a potent technique for obtaining optically active products from prochiral starting materials. nih.gov For trifluoromethylated benzhydrols, this method allows for the catalytic differentiation of enantiotopic groups, offering a significant advantage over traditional nucleophilic addition strategies. nih.govacs.org This approach is particularly valuable as the chiral 1,1-diarylmethane motif is found in a wide array of bioactive compounds. acs.org

A notable advancement in the stereoselective synthesis of trifluoromethylated benzhydrols is the use of iridium (Ir) catalysts for intramolecular dehydrogenative C-H silylation. nih.govacs.org This method achieves the enantioselective desymmetrization of trifluoromethylated benzhydrols without the need for a hydrogen acceptor, a requirement in many previous rhodium (Rh) or Ir-catalyzed reactions. nih.govacs.org

The process involves the formation of a benzoxasilol product through the catalytic cycle. nih.gov This intermediate can then be transformed into various unsymmetrical benzhydrols through subsequent reactions like iododesilylation and transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgacs.org The same Ir catalyst system can also be applied to the kinetic resolution of unsymmetrical trifluoromethylated benzhydrols. nih.govbohrium.com

Table 2: Key Features of Ir-Catalyzed Dehydrogenative C-H Silylation

| Feature | Description |

|---|---|

| Catalyst System | Iridium (Ir) complex with a chiral ligand |

| Reaction Type | Enantioselective desymmetrization via intramolecular dehydrogenative silylation |

| Key Advantage | Does not require a hydrogen acceptor (e.g., norbornene) |

| Intermediate | Benzoxasilol |

| Application | Synthesis of optically active trifluoromethylated benzhydrols |

The success of the Ir-catalyzed desymmetrization is critically dependent on the design of the chiral ligand. Pyridine-Oxazoline (PyOX) ligands have proven to be highly effective in this context. nih.govacs.org These ligands are a class of hybrid ligands that have gained popularity in asymmetric catalysis due to their unique properties. rsc.orgresearchgate.net

In the enantioselective desymmetrization of trifluoromethylated benzhydrols, the combination of an Ir catalyst with a chiral PyOX ligand is essential for achieving high enantioselectivity. nih.gov The specific structure of the PyOX ligand, such as those bearing an indane-fused oxazoline (B21484) moiety, can significantly influence both the yield and the enantiomeric ratio of the product. researchgate.net The development and application of these ligands represent a key area of research for advancing asymmetric catalytic transformations. rsc.orgrsc.org

Kinetic Resolution Strategies for Unsymmetrical Trifluoromethylated Benzhydrols

The synthesis of enantiomerically pure unsymmetrical benzhydrols containing a trifluoromethyl group presents a significant challenge in synthetic chemistry. nih.gov Kinetic resolution, a technique where one enantiomer of a racemic mixture reacts faster than the other, has emerged as a powerful strategy. A notable advancement in this area is the use of Iridium (Ir)-catalyzed dehydrogenative C–H silylation. nih.govacs.org

This method facilitates the kinetic resolution of unsymmetrical trifluoromethylated benzhydrols without the need for a hydrogen acceptor. nih.govacs.org The process involves an intramolecular C–H silylation, which can be group-selective, allowing for the separation of enantiomers. rsc.orgrsc.org For instance, in substrates bearing both a phenyl and a thienyl group, the reaction can proceed with high heteroaryl-selectivity. rsc.org The efficiency and enantioselectivity of this resolution are influenced by the choice of chiral ligands, such as pyridine-oxazoline (PyOX) ligands, and the steric and electronic properties of the substituents on the aromatic rings. nih.govacs.org

Studies have shown that benzhydrol derivatives with 3,5-disubstituted phenyl groups are compatible with these kinetic resolution conditions. nih.govacs.org The relative rate of reaction for each enantiomer is a key parameter in determining the effectiveness of the resolution. nih.govacs.org

| Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Unsymmetrical Trifluoromethylated Benzhydrols | Ir/PyOX | Enantioselective desymmetrization and kinetic resolution via dehydrogenative C–H silylation. | nih.govacs.org |

| Trifluoromethylated Heterobenzhydrols (phenyl and thiophene (B33073) rings) | Ir-catalyst | Heteroaryl-selective C–H silylation for kinetic resolution. | rsc.orgrsc.org |

Control of Stereochemistry in Trifluoromethyl-Containing Systems

The trifluoromethyl (CF3) group plays a decisive role in controlling the stereochemistry of reactions due to its significant steric bulk and strong electron-withdrawing nature. acs.org These properties can profoundly impact the reactivity and selectivity in the construction of trifluoromethylated stereogenic centers. nih.govacs.org Achieving precise stereochemical control is a fundamental challenge and a key focus in the synthesis of complex molecules. rijournals.com

In the context of trifluoromethyl-containing systems, several strategies are employed to control stereochemistry:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another. rijournals.com For example, the enantioselective desymmetrization of trifluoromethylated benzhydrols using chiral Ir catalysts provides a direct route to optically active products. acs.orgbohrium.com

Substrate Control: The inherent structure of the substrate can direct the stereochemical outcome of a reaction. The presence of the CF3 group can block certain reaction pathways or favor specific transition states, thus influencing the stereochemistry of the product. acs.org

Catalyst Control: Chiral catalysts, such as those used in the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides, can create a chiral environment around the substrate, leading to the formation of products with high enantiomeric excess. rsc.org

The development of these methods is crucial for accessing stereochemically pure compounds, which is particularly important in fields like medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. rijournals.com

Advanced Trifluoromethylation Techniques Relevant to Benzhydrol Synthesis

The introduction of the trifluoromethyl group onto an aromatic ring is a critical step in the synthesis of this compound. Modern synthetic chemistry offers several powerful techniques for this transformation.

Photocatalytic Decarboxylative Trifluoromethylation

Visible-light photocatalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals (•CF3). frontiersin.orgresearchgate.net One prominent strategy is the decarboxylative trifluoromethylation, which often utilizes inexpensive and stable trifluoroacetic acid (TFA) or its derivatives as the •CF3 source. frontiersin.orgresearchgate.net

This process typically involves a photosensitizer that, upon light absorption, initiates a single-electron transfer (SET) or forms an electron donor-acceptor (EDA) complex. frontiersin.orgnih.gov This leads to the decarboxylation of the trifluoroacetate (B77799) and the formation of a •CF3 radical, which can then be incorporated into a target molecule. nih.gov While direct application to benzhydrol synthesis is not extensively detailed, this methodology is highly relevant for the trifluoromethylation of aromatic precursors that can subsequently be converted to the desired benzhydrol. nih.govscite.ai The reactions are often performed under mild conditions, avoiding the harsh reagents and high temperatures required in traditional methods. researchgate.net

Transition-Metal Catalysis in Trifluoromethylation

Transition-metal catalysis is a cornerstone of modern C-CF3 bond formation. researchgate.net Metals such as palladium (Pd) and copper (Cu) are widely used to catalyze the trifluoromethylation of aryl halides and other precursors. beilstein-journals.orgnih.gov

Palladium-Catalyzed Trifluoromethylation: Buchwald and co-workers reported the first Pd-catalyzed trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF3) as the CF3 source. beilstein-journals.org The success of these reactions often relies on the use of specialized, bulky phosphine (B1218219) ligands that facilitate the crucial reductive elimination step from the metal center. beilstein-journals.org

Copper-Catalyzed Trifluoromethylation: Copper-mediated trifluoromethylation reactions are also prevalent and offer a cost-effective alternative to palladium. beilstein-journals.org These reactions can be used for the trifluoromethylation of a wide range of substrates.

These methods provide robust and versatile routes to trifluoromethylated arenes, which are key intermediates in the synthesis of this compound. nih.gov

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating reagents are designed to deliver a "CF3+" synthon to a nucleophilic substrate, such as an arene or enolate. chem-station.comnih.gov This approach has become increasingly popular due to the development of shelf-stable and reactive reagents. beilstein-journals.org

Prominent examples of these reagents include:

Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols and β-keto esters. beilstein-journals.orgbrynmawr.edu

Sulfonium Salts (e.g., Umemoto's Reagents): These S-(trifluoromethyl)diarylsulfonium salts were among the first effective electrophilic trifluoromethylating agents developed and remain widely used. chem-station.combeilstein-journals.org

Sulfoximine-Based Reagents (e.g., Shibata's Reagent): These reagents offer another stable and reactive option for electrophilic trifluoromethylation. nih.govrsc.org

These reagents can be used to directly introduce a CF3 group onto a phenyl ring, providing a direct pathway to the 3-(trifluoromethyl)phenyl scaffold required for synthesizing the target benzhydrol. brynmawr.edu

| Reagent Class | Examples | Mechanism | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents | Electrophilic ("CF3+") | chem-station.combrynmawr.edu |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic ("CF3+") | nih.govbeilstein-journals.org |

| Sulfoximine-Based | Shibata's Reagent | Electrophilic ("CF3+") | nih.gov |

Derivatization Strategies for this compound

Once synthesized, the hydroxyl group of this compound serves as a versatile handle for further chemical modifications. Derivatization can be used to alter the molecule's physical and chemical properties or to prepare it for subsequent synthetic steps.

Common derivatization strategies for the benzhydryl alcohol moiety include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride or bromide) using reagents like thionyl chloride or phosphorus tribromide, creating a good leaving group for nucleophilic substitution reactions.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-(trifluoromethyl)benzophenone.

Cross-Coupling Precursors: In more advanced synthetic sequences, the hydroxyl group can be converted into a group suitable for transition-metal-catalyzed cross-coupling reactions. For instance, after intramolecular silylation, the resulting benzoxasilol can be transformed via iododesilylation, and the subsequent iodide can participate in various cross-coupling reactions to introduce diverse substituents. nih.govacs.org

These derivatization reactions expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures.

Functionalization of the Hydroxyl Group

The hydroxyl group in benzhydrol derivatives is a versatile handle for synthetic modifications. Its ability to be transformed into other functional groups is crucial for developing new compounds with tailored properties.

One significant transformation is the intramolecular dehydrogenative silylation of trifluoromethylated benzhydrols. This process can be achieved using iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands, leading to the formation of benzoxasilol products. nih.govacs.org This enantioselective desymmetrization is notable as it does not require a hydrogen acceptor, unlike some previously established rhodium or iridium-catalyzed methods. nih.gov The resulting benzoxasilol can be further functionalized. For instance, it can undergo iododesilylation, followed by transition-metal-catalyzed cross-coupling reactions to produce a variety of unsymmetrical benzhydrols. nih.govacs.org

The hydroxyl group can also undergo more conventional reactions such as oxidation and substitution. Oxidation of a similar compound, 2-(trifluoromethyl)benzhydrol, yields 2-(trifluoromethyl)benzophenone (B1294469) using oxidizing agents like chromium trioxide or potassium permanganate. smolecule.com Conversely, the synthesis of these benzhydrols often involves the reduction of the corresponding benzophenone. smolecule.comcmu.edu The hydroxyl group's capacity for substitution allows for the introduction of various other functional groups, expanding the synthetic possibilities. smolecule.com The presence of the trifluoromethyl group can influence the reactivity and properties of the final products derived from these functionalizations. smolecule.com

Below is a table summarizing the functionalization of the hydroxyl group in trifluoromethylated benzhydrols.

| Transformation | Reagents/Catalyst | Product | Key Features |

| Dehydrogenative Silylation | Ir catalysts with chiral PyOX ligands | Benzoxasilol | Enantioselective; No hydrogen acceptor required. nih.govacs.org |

| Oxidation | Chromium trioxide or Potassium permanganate | Benzophenone | Standard oxidation of the secondary alcohol. smolecule.com |

| Substitution | Various reagents | Substituted derivatives | Versatile method for introducing new functional groups. smolecule.com |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability, which makes its transformation a chemical challenge. tcichemicals.com However, recent advancements have enabled selective transformations of the C–F bonds within this group, opening new avenues for synthesizing novel fluorinated compounds. tcichemicals.comnih.gov

Defluorinative functionalization allows for the conversion of the robust trifluoromethyl group into other valuable difluoromethyl motifs. nih.govchemrxiv.org This strategy is significant as it provides access to difluoromethyl compounds directly from readily available trifluoromethyl precursors. nih.gov One approach involves generating a difluoromethyl anion from the trifluoromethyl group, which can then react with various electrophiles. nih.govchemrxiv.org This method, often facilitated by flow microreactor systems, has shown success in taming the reactive difluoromethyl anion for diverse functional group transformations. nih.govchemrxiv.org

Another example of this type of transformation is defluorinative thio-functionalization. This allows for the direct synthesis of methyl-dithioesters from trifluoromethylarenes. rsc.org A microwave-assisted method using a BF3SMe2 complex serves as a multifunctional Lewis acid, sulfur source, and defluorination agent. This approach is operationally simple and accommodates a broad range of functional groups. rsc.org

The table below outlines examples of defluorinative functionalization of the trifluoromethyl group.

| Reaction Type | Methodology | Starting Material | Product | Significance |

| General Defluorinative Functionalization | Generation of difluoromethyl anion in a flow microreactor. nih.govchemrxiv.org | Trifluoromethyl compounds | Difluoromethyl compounds | Tames reactive intermediate for diverse transformations. nih.govchemrxiv.org |

| Defluorinative Thio-functionalization | Microwave-assisted reaction with BF3SMe2 complex. rsc.org | Trifluoromethylarenes | Methyl-dithioesters | Direct synthesis without pre-functionalization. rsc.org |

The conversion of a trifluoromethyl group into a carboxylic acid is a powerful transformation that dramatically alters the electronic and physical properties of a molecule. This hydrolysis can be achieved under strongly acidic conditions.

A methodology for this transformation involves the use of fuming sulfuric acid (oleum) in the presence of boric acid. rsc.orgnih.gov This procedure has been successfully applied to the hydrolysis of trifluoromethyl groups on triarylphosphines to yield the corresponding carboxylic arylphosphines. rsc.orgnih.gov The reaction conditions can be tuned to control the degree of carboxylation. rsc.org The phosphorus atom is protected from oxidation under these highly acidic conditions through protonation. nih.gov While this specific example does not use this compound as a substrate, the principle of hydrolyzing an aromatic trifluoromethyl group to a carboxylic acid is a relevant and analogous transformation.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving Benzhydrol Moieties

The benzhydrol framework is characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. This structure's reactivity is dominated by the stability of the corresponding benzhydryl carbocation, which is well-stabilized by resonance across both aromatic rings. This inherent stability makes reactions proceeding through a carbocation intermediate, such as the SN1 mechanism, particularly relevant.

The unimolecular nucleophilic substitution (SN1) reaction is a primary mechanistic pathway for substituted benzhydrols. wikipedia.org This mechanism involves a stepwise process where the first and rate-determining step is the departure of the leaving group (in this case, the hydroxyl group, typically after protonation to form a better leaving group, water) to generate a planar carbocation intermediate. wikipedia.orglibretexts.org The high stability of the benzhydryl cation, due to the delocalization of the positive charge over the two phenyl rings, facilitates this initial ionization step. masterorganicchemistry.com

The rate of an SN1 reaction is dependent solely on the concentration of the substrate, following first-order kinetics. libretexts.orgchemistrysteps.com The general mechanism can be outlined as follows:

Protonation of the hydroxyl group: The alcohol is protonated by an acid to form an oxonium ion, a much better leaving group.

Formation of the carbocation: The C-O bond breaks, and the leaving group (water) departs, resulting in the formation of a benzhydryl carbocation. This is the slowest, rate-determining step. chemistrysteps.com

Nucleophilic attack: A nucleophile attacks the electrophilic carbocation. Because the carbocation is planar, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the carbon is chiral. libretexts.orgmasterorganicchemistry.com

The reactivity of substituted benzhydrols in SN1 reactions is highly sensitive to the nature of the substituents on the aromatic rings. More substituted alkyl halides, which form more stable carbocations, react faster in SN1 reactions. chemistrysteps.com

The presence of an electron-withdrawing group (EWG) on one of the phenyl rings significantly impacts the reactivity of the benzhydrol system. The trifluoromethyl (-CF3) group is a potent EWG due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I). mdpi.comtcichemicals.com

In the context of an SN1 reaction, an EWG like the -CF3 group deactivates the benzene (B151609) ring by withdrawing electron density. studymind.co.ukwikipedia.org This has a profound destabilizing effect on the benzhydryl carbocation intermediate. By pulling electron density away from the positively charged carbon center, the -CF3 group intensifies the positive charge, making the carbocation less stable and harder to form. Consequently, the activation energy for the rate-determining step increases, leading to a significantly slower reaction rate compared to unsubstituted benzhydrol. quora.com This deactivating effect is a general principle; for instance, the presence of a strong EWG like a nitro group on benzaldehyde (B42025) has been shown to affect its reactivity in oxidative esterification. researchgate.net

| Substituent Effect on SN1 Reactivity | |

| Group Type | Effect on Benzhydryl Carbocation |

| Electron-Donating Group (EDG) | Stabilizes carbocation |

| No Substituent (e.g., Benzhydrol) | Baseline stability |

| Electron-Withdrawing Group (EWG) | Destabilizes carbocation |

Therefore, for 3-(Trifluoromethyl)benzhydrol, the SN1 pathway is substantially hindered relative to benzhydrol itself or benzhydrols bearing electron-donating groups.

Mechanistic Studies of Trifluoromethyl Group Transformations

The trifluoromethyl group is generally considered robust and chemically inert due to the strength of the carbon-fluorine bond. tcichemicals.comrsc.org However, recent advances have led to methodologies for the selective transformation of C-F bonds, opening new avenues for the functionalization of trifluoromethylated compounds. tcichemicals.com

Activating the exceptionally strong C-F bond (with a bond dissociation energy of ~109 kcal/mol in CH3-F) is a significant chemical challenge. rsc.org Several strategies have been developed to achieve this, often involving the generation of highly reactive intermediates. rsc.org

Transition Metal Catalysis: Transition metal complexes can cleave C-F bonds in trifluoromethylated aromatic compounds. For example, palladium and copper catalysts have been used for the selective reduction of ArCF3 to ArCF2H, demonstrating the activation of a single C-F bond. rsc.org

Lewis Acids: Main-group Lewis acids can facilitate C-F bond cleavage. rsc.org

Single-Electron Transfer (SET): SET processes, often initiated by low-valent metals or photoredox catalysis, can lead to the formation of radical intermediates that subsequently undergo C-F bond cleavage. rsc.orgrsc.org This is a key pathway for the defluoroalkylation of ArCF3 compounds. rsc.org

These methods are crucial for converting readily available polyfluorinated materials into valuable partially fluorinated synthetic intermediates. rsc.org

Radical chemistry provides a powerful toolkit for both introducing and transforming trifluoromethyl groups. bohrium.com

Radical Trifluoromethylation: This process involves the generation of a trifluoromethyl radical (•CF3), which is electrophilic and highly reactive. rsc.orgwikipedia.org Reagents like trifluoroiodomethane (CF3I) in the presence of an initiator like triethylborane, or sodium trifluoromethanesulfinate, are commonly used to generate •CF3 radicals for addition to various organic molecules. wikipedia.org

Radical Defluoroalkylation: This involves the transformation of a CF3 group into a difunctionalized or monofunctionalized carbon center. These reactions often proceed via radical intermediates. ccspublishing.org.cn For example, visible-light photoredox catalysis can be used to generate perfluoroalkyl radicals from perfluoroalkylarenes, which can then undergo further reactions. ccspublishing.org.cn The cleavage of the C-F bond in these radical processes is challenging due to its high bond dissociation energy, but strategies involving photoredox catalysis, electrochemistry, and radical chemistry of main group elements have enabled progress in this area. ccspublishing.org.cn

The general mechanism for the reductive C-F bond cleavage in trifluoromethylarenes often involves the formation of a radical anion intermediate, which then expels a fluoride (B91410) ion to generate a difluoromethyl radical. researchgate.net

Computational chemistry, particularly quantum mechanics/molecular mechanics (QM/MM) calculations and density functional theory (DFT), has become indispensable for understanding the complex mechanisms of C-F bond transformations. researchgate.net

Mechanism Elucidation: Computational studies help to map out potential energy surfaces, identify transition states, and calculate activation barriers for different proposed pathways. For example, DFT calculations have been used to suggest that in certain defluoroallylation reactions, an in situ generated organotin fluoride species is capable of trapping the eliminated fluoride ion, which suppresses a retro-reaction and favors product formation. ccspublishing.org.cn

Understanding Selectivity: In cases where multiple reaction pathways are possible, computational models can explain the observed chemo-, regio-, and stereoselectivity. Studies on catalytic processes involving fluoro-substituted centers have used computational analysis to explain unexpected regio- and stereochemical outcomes, revealing that factors like steric and electronic repulsions in transition states dictate the final product. springernature.com

Investigating Intermediate Species: These studies provide insight into the structure and stability of transient intermediates, such as radicals and carbocations, which are often difficult to observe experimentally. Mechanistic and computational studies have been key in understanding the role of palladium difluorocarbene ([Pd]=CF2) intermediates in catalytic difluorocarbene transfer reactions. researchgate.net

Through these computational investigations, researchers can gain a deeper, molecular-level understanding of the factors governing the reactivity of compounds like this compound.

Catalytic Cycles and Ligand Effects in Asymmetric Transformations

The asymmetric synthesis of this compound and related trifluoromethylated carbinols is often achieved through the catalytic reduction of the corresponding ketone, 3-(trifluoromethyl)benzophenone. The efficiency and stereoselectivity of these transformations are highly dependent on the catalyst system, particularly the nature of the metal center and the chiral ligands employed. Two prominent catalytic systems used for such reactions involve ruthenium and iridium complexes.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of aromatic ketones. The catalytic cycle for these reactions is generally understood to proceed through an "outer sphere" mechanism, where the substrate does not directly coordinate to the metal center. semanticscholar.org

A proposed catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of an aryl ketone is as follows:

Activation of the Precatalyst: The precatalyst, often a Ru(II) complex, reacts with a base to form the active catalytic species.

Hydrogenation of the Catalyst: The active ruthenium complex reacts with hydrogen gas (H₂) to form a ruthenium hydride species.

Substrate Binding and Hydrogen Transfer: The ketone substrate interacts with the chiral ligands of the ruthenium hydride complex through hydrogen bonding and other non-covalent interactions. This positions the ketone for a stereoselective hydride transfer from the metal to the carbonyl carbon. Simultaneously, a proton is transferred to the carbonyl oxygen, often from the diamine ligand.

Product Release and Catalyst Regeneration: The resulting chiral alcohol, this compound, is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of this process is primarily governed by the steric and electronic properties of the chiral ligands. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a well-defined chiral environment around the metal center. wikipedia.org The pseudoaxial and pseudoequatorial arrangements of the phenyl groups on the phosphorus atoms of BINAP create a chiral pocket that dictates the facial selectivity of the hydride attack on the prochiral ketone. wikipedia.org Furthermore, pseudo-dipeptide ligands have been shown to be particularly effective in the ruthenium-catalyzed hydrogen-transfer reduction of aryl alkyl ketones, leading to excellent enantioselectivity. nih.govrsc.org

Iridium-Catalyzed Asymmetric C-H Silylation:

Another approach to chiral trifluoromethylated benzhydrols involves the enantioselective desymmetrization of a prochiral precursor through iridium-catalyzed C-H silylation. While not a direct reduction, this method allows for the stereoselective functionalization of a related benzhydrol derivative, which can then be converted to the desired product.

The catalytic cycle for iridium-catalyzed C-H silylation is a subject of ongoing research, with plausible mechanisms involving either an Ir(III)/Ir(V) or an Ir(I)/Ir(III) cycle. A proposed mechanism involves the following key steps:

Oxidative Addition: The active Ir(I) or Ir(III) catalyst undergoes oxidative addition of a C-H bond of the substrate.

Silylation: The resulting iridium-hydrido-alkyl complex reacts with a silylating agent.

Reductive Elimination: Reductive elimination of the silylated product regenerates the active iridium catalyst.

Mechanistic studies suggest that the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity in these transformations.

Solvent Effects on Reactivity and Selectivity

The solvent plays a critical role in the asymmetric synthesis of this compound, influencing both the reaction rate and the enantioselectivity. The choice of solvent can affect the solubility of the reactants and catalyst, the stability of intermediates, and the transition state energies of the stereodetermining step.

In the context of asymmetric reductions of ketones, including those with trifluoromethyl groups, a comparative study of different solvents is essential for optimizing the reaction conditions. The polarity and coordinating ability of the solvent are key factors to consider.

For instance, in the borane (B79455) reduction of ketones catalyzed by chiral oxazaborolidines, Lewis basic solvents such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) have been shown to provide higher enantioselectivities compared to nonpolar solvents like toluene (B28343) and hexane (B92381) for certain substrates. koreascience.kr This is attributed to the ability of these solvents to coordinate with the catalyst and influence the conformation of the transition state. Conversely, for other substrates, nonpolar solvents have been found to be preferable. koreascience.kr

In the context of the synthesis of trifluoromethyl ketones, which are precursors to this compound, the choice of solvent can be critical for the reaction's success. For example, in the nucleophilic trifluoromethylation of esters, triglyme (B29127) was found to be a superior solvent compared to THF and toluene, leading to significantly higher yields. beilstein-journals.org

The following interactive data table summarizes the effect of different solvents on the enantiomeric excess (ee) in the asymmetric reduction of a representative aryl ketone, which serves as a model for the synthesis of this compound.

Data derived from a study on the asymmetric reduction of acetophenone (B1666503) using catecholborane catalyzed by a chiral oxazaborolidine, serving as a representative example. koreascience.kr

The data indicates that for this particular system, polar aprotic and nonpolar solvents can have a significant impact on the enantioselectivity, with DME providing the highest ee. Dichloromethane was found to be an unfavorable solvent for achieving good enantioselectivity. The reasons for these solvent effects are complex and can involve a combination of factors, including the stabilization of the catalyst-substrate complex and the transition state geometry. A thorough screening of solvents is therefore a crucial step in the development of any asymmetric synthesis of this compound.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to characterizing the precise structure and bonding within a molecule. For 3-(Trifluoromethyl)benzhydrol, a suite of techniques including Nuclear Magnetic Resonance (NMR), vibrational, and UV-Vis spectroscopy have been employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of specific nuclei.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine-containing trifluoromethyl (-CF₃) group. For compounds containing a 3-(trifluoromethyl)phenyl moiety, the ¹⁹F NMR spectrum typically shows a singlet, with chemical shifts reported relative to an external standard like CFCl₃. beilstein-journals.org For instance, related trifluoromethyl-containing benzamides have shown ¹⁹F NMR signals around -58.03 ppm. rsc.org In other contexts, trifluoromethyl groups on aromatic rings have been observed at chemical shifts such as -62.05 ppm and -63.61 ppm. rsc.org The exact chemical shift is sensitive to the electronic environment of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atom of the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms. For example, the CF₃ carbon in related structures has been identified with a large coupling constant (e.g., J = 271.0 Hz). rsc.org The carbons of the aromatic rings display distinct signals, with those closer to the electron-withdrawing trifluoromethyl group being shifted downfield. Carbons in the trifluoromethyl-substituted ring often show smaller quartet couplings.

¹H NMR: The ¹H NMR spectrum provides information about the protons in the molecule. The protons on the aromatic rings of this compound appear as a complex multiplet in the aromatic region of the spectrum. The single proton on the carbon bearing the hydroxyl group (the benzylic proton) typically appears as a distinct singlet or doublet, depending on neighboring protons.

Table 1: Representative NMR Spectroscopic Data for Trifluoromethyl-Containing Aromatic Compounds

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹⁹F | ~ -58 to -64 | Singlet | - | -CF₃ |

| ¹³C | ~ 123 | Quartet | ~ 271 | -CF₃ |

| ¹³C | ~ 125-135 | Multiplets | - | Aromatic C-H |

| ¹³C | ~ 129 | Quartet | ~ 3-5 | Aromatic C-C-F |

| ¹H | ~ 7.3 - 7.8 | Multiplet | - | Aromatic H |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule. nih.gov These techniques are used to identify characteristic bond stretches, bends, and other molecular vibrations. mdpi.com

For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the O-H, C-H, C-O, and C-F bonds, as well as vibrations from the aromatic rings. nih.gov The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorption bands in the infrared spectrum, typically in the 1100-1350 cm⁻¹ region. researchgate.net

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| C=C Aromatic Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | 1100 - 1350 | FT-IR |

| C-O Stretch | 1000 - 1200 | FT-IR |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.egpharmatutor.org The absorption spectrum provides information about the electronic structure and conjugated systems within the molecule. youtube.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl groups. These transitions are typically of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. youtube.comyoutube.com Benzene (B151609) itself exhibits characteristic absorption bands, and substitution on the ring can shift the position and intensity of these bands. pharmatutor.org The presence of the trifluoromethyl group, an electron-withdrawing group, can influence the energy of these electronic transitions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the molecular and electronic properties of compounds like this compound. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These theoretical calculations complement experimental data and provide a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT can be used to calculate the vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. sapub.orgnih.govpku.edu.cn A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is often associated with the electron-deficient regions. The analysis of the HOMO and LUMO electron density distributions provides insights into the sites of electrophilic and nucleophilic attack. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO.

Table 3: Conceptual Data from Frontier Molecular Orbital Analysis

| Molecular Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic character). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates greater molecular stability and lower chemical reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in atoms and in bonds between atoms. uni-muenchen.de It provides a localized, intuitive picture of bonding that aligns closely with classical Lewis structures. researchgate.net The analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de

For a molecule like this compound, an NBO analysis would provide detailed insights into its electronic structure. Key information derived from this analysis includes:

Hybridization: The analysis would quantify the hybridization of the atomic orbitals (e.g., sp², sp³) for each atom, offering a precise description of the bonding geometry around the central carbon atom (the benzhydrylic carbon) and the carbons within the phenyl rings.

Bonding and Antibonding Interactions: It identifies standard Lewis-type structures, such as core orbitals, lone pairs, and bonding orbitals (σ and π bonds). joaquinbarroso.com It also calculates the occupancy of these orbitals, which is typically close to two electrons for a Lewis-type orbital. uni-muenchen.de

Donor-Acceptor Interactions: A critical feature of NBO analysis is its ability to quantify delocalization effects, or deviations from the idealized Lewis structure. researchgate.net This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, known as second-order perturbation stabilization energies (E(2)), reveals the strength of hyperconjugative and conjugative effects within the molecule. For this compound, this would highlight interactions between the phenyl rings, the hydroxyl group, and the trifluoromethyl group, explaining their influence on molecular stability and reactivity.

Table 1: Key Outputs of NBO Analysis

| NBO Output | Description | Relevance to this compound |

|---|---|---|

| Orbital Occupancy | Number of electrons in a given NBO (bonding, non-bonding, or antibonding). | Confirms the Lewis structure and identifies deviations. |

| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. | Details the geometry and nature of C-C, C-H, C-O, and C-F bonds. |

| Polarization | Shows the contribution of each atom's hybrid orbital to a two-center bond. | Quantifies the ionic/covalent character of bonds, especially the polar C-F bonds. |

| Stabilization Energy (E(2)) | Energy associated with donor-acceptor (filled-to-empty orbital) interactions. | Measures hyperconjugative and conjugative effects that stabilize the molecule. |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.denih.gov It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactive behavior towards charged reactants. uni-muenchen.de

The MEP surface is color-coded to indicate different regions of electrostatic potential. nih.gov Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green represents areas of neutral or near-zero potential. nih.gov

In this compound, the MEP surface would clearly illustrate the electronic influence of its functional groups. The highly electronegative fluorine atoms of the trifluoromethyl (CF₃) group would create a region of strong positive potential (blue) on the adjacent carbon and a negative potential (red) around the fluorine atoms themselves. Conversely, the oxygen atom of the hydroxyl (-OH) group, with its lone pairs of electrons, would be a site of strong negative potential (red), making it a hydrogen-bond acceptor site. jmaterenvironsci.com The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). This visualization is invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. nih.govjmaterenvironsci.com

Table 2: Interpreting MEP Surface Colors

| Color | Electrostatic Potential | Interpretation for this compound |

|---|---|---|

| Red | Negative | Electron-rich areas; likely located on the oxygen and fluorine atoms. Potential sites for electrophilic attack or hydrogen bonding. nih.gov |

| Blue | Positive | Electron-deficient areas; likely located on the hydroxyl hydrogen and the carbon of the CF₃ group. Potential sites for nucleophilic attack. nih.gov |

| Green | Neutral | Non-polar regions; likely located on the hydrocarbon backbone of the phenyl rings. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is essential for investigating reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. ufl.edu For trifluoromethylated benzhydrols, computational studies have provided critical insights into their reactivity.

In the context of the enantioselective desymmetrization of trifluoromethylated benzhydrols via Ir-catalyzed dehydrogenative C–H silylation, DFT calculations were employed to understand the C–H activation step. nih.govacs.org The calculations were performed at the SMD(THF)M06/SDD–6-311+G(d,p)//B3LYP-D3(BJ)/LanL2DZ–6-31G(d) level of theory. acs.org

The study explored an alternative catalytic cycle that does not require a hydrogen acceptor. nih.gov The proposed pathway involves:

Formation of an iridium(I) hydride species from the precatalyst.

Oxidative addition of the hydrosilane substrate to generate an Ir(III) dihydride species.

Oxidative addition of an ortho C–H bond of a phenyl group to form an Ir(III) metallacyclic intermediate. nih.gov

Reductive elimination to form the benzoxasilol product and regenerate the catalyst. nih.gov

These computational models help rationalize the experimental observations, such as the need for elevated reaction temperatures for substrates bearing the bulky and electron-withdrawing CF₃ group. nih.govacs.org The CF₃ group significantly impacts the reactivity and selectivity of such reactions. acs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net

While a crystal structure for this compound itself is not detailed in the provided context, the absolute configuration of a derivative has been unequivocally determined using this method. In a study on the enantioselective desymmetrization of a related trifluoromethylated benzhydrol, the resulting product was converted into a tosylate derivative. nih.gov Good-quality single crystals of this tosylate were obtained, and X-ray diffraction (XRD) analysis established its absolute configuration as (R). nih.gov This crystallographic data serves as a crucial anchor point, allowing for the confident assignment of stereochemistry to related products and intermediates in the reaction pathway.

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Trifluoromethyl-Containing Bioactive Molecules

The strategic incorporation of a trifluoromethyl group is a well-established method in drug design to enhance the therapeutic potential of molecules. mdpi.com The 3-(trifluoromethyl)benzhydrol scaffold serves as a key starting point for the synthesis of various bioactive molecules, where the CF3 group plays a crucial role in modulating their properties.

The trifluoromethyl group is a key feature in enhancing the biological activity and metabolic stability of drug candidates. researchgate.net Its strong electron-withdrawing nature can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. nih.gov

A notable example derived from a trifluoromethylated benzhydrol structure is Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol). prepchem.com Studies on the metabolism of Flumecinol in humans have shown that the trifluoromethyl group and the core benzhydrol skeleton remain intact throughout metabolic processes. nih.gov The primary metabolic pathway involves the hydroxylation of the alkyl side chain or the phenyl group, followed by conjugation. nih.gov This inherent stability of the CF3 group is a significant advantage in drug design, as it can lead to a longer half-life and improved bioavailability of the drug. wechemglobal.com The metabolic stability imparted by the trifluoromethyl group is a key reason for its incorporation into a wide range of pharmaceuticals. researchgate.netmdpi.com

Table 1: Metabolic Profile of Flumecinol

| Feature | Description | Source |

|---|---|---|

| Parent Compound | Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) | prepchem.com |

| Primary Metabolic Pathway | Hydroxylation of the alkyl side chain and/or phenyl group, followed by conjugation. | nih.gov |

| Stability of CF3 Group | The trifluoromethyl group remains intact during metabolism. | nih.gov |

| Excretion | Primarily excreted as conjugated metabolites in urine. | nih.gov |

The introduction of a trifluoromethyl group, as seen in this compound, can significantly impact a molecule's ability to permeate cell membranes. nih.gov While increased lipophilicity generally correlates with better membrane permeability, an optimal balance is necessary to avoid issues such as poor aqueous solubility and increased metabolic clearance. pg.edu.pl The substitution of a methyl group with a trifluoromethyl group has been shown to be a useful strategy for increasing the membrane permeability of certain molecules. rsc.org This effect is attributed to the unique properties of the CF3 group, including its size and hydrophobicity. nih.govacs.org

Role as a Building Block in Drug Discovery

This compound serves as a versatile building block in the synthesis of more complex molecules for drug discovery. Its structure provides a foundation for the development of new chemical entities with desired pharmacological properties.

The benzhydrol moiety itself is a common scaffold in a variety of commercial drugs. sarchemlabs.com The trifluoromethylated version, this compound, is a valuable precursor for synthesizing novel drug candidates. For instance, the synthesis of Flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol) is achieved through the reaction of a Grignard reagent derived from 3-trifluoromethyl-bromobenzene with propiophenone. prepchem.com This synthesis highlights the utility of the trifluoromethylated phenyl component, which can be sourced from compounds like this compound, in constructing more elaborate drug molecules.

Furthermore, trifluoromethylated benzhydrols are important for the enantioselective synthesis of chiral drug candidates. acs.org The development of catalytic methods for the desymmetrization of trifluoromethylated benzhydrols allows for the creation of optically active compounds, which is crucial as the different enantiomers of a drug can have vastly different biological activities. acs.org

In lead optimization, the modification of a promising but imperfect lead compound is undertaken to improve its properties. The trifluoromethylated benzhydrol scaffold is an attractive starting point for such research. The introduction of the CF3 group can fine-tune the physicochemical properties of a lead compound, enhancing its binding affinity and metabolic stability.

The development of synthetic methodologies to create libraries of compounds based on the this compound scaffold can accelerate the discovery of new drug leads. For example, multi-component reactions can be employed to generate diverse 3-trifluoromethyl-1,2,4-triazole scaffolds, which are known to be biologically important. nih.gov The use of trifluoromethylated building blocks in this manner allows medicinal chemists to systematically explore the structure-activity relationships of a compound series and identify candidates with optimal therapeutic profiles. hovione.com

Investigations into Biological Activity Mechanisms

While the synthesis of various compounds from this compound has been explored, detailed investigations into the specific mechanisms of biological action for many of these derivatives are an ongoing area of research. The presence of the trifluoromethyl group is known to influence a molecule's interaction with biological targets through various mechanisms. Its strong electronegativity can lead to altered binding modes, such as through dipole-dipole interactions or by influencing the acidity or basicity of nearby functional groups. wechemglobal.com

In Vitro and In Vivo Assays for Therapeutic Potential

While comprehensive in vitro and in vivo studies specifically on this compound are not extensively documented in publicly accessible literature, research on closely related analogs provides insight into its potential biological activities. For instance, a derivative, 3-trifluoromethyl-alpha-ethylbenzhydrol, has been investigated for its effects on microsomal drug metabolism. In vivo studies in rats demonstrated that pretreatment with this compound reduced the action duration of several drugs metabolized by the liver, such as hexobarbital and diphenylhydantoin. This effect was associated with an increase in hepatic cytochrome P450 concentration, proving its enzyme-inducing activity. Such findings highlight that the trifluoromethylbenzhydrol scaffold can interact with and modulate key metabolic enzyme systems, a crucial aspect of therapeutic potential.

Enzyme Inhibition Studies (e.g., Carboxylesterase Inhibition by Trifluoromethyl Ketones)

The trifluoromethyl group is a key component in a class of potent enzyme inhibitors known as trifluoromethyl ketones (TFKs). researchgate.net These compounds are recognized as highly effective, reversible inhibitors of carboxylesterases (CEs), a family of enzymes responsible for hydrolyzing numerous ester-containing drugs and xenobiotics. researchgate.netmetabolomics.se

The inhibitory power of TFKs stems from the electron-withdrawing nature of the CF3 group, which makes the adjacent carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack by the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral adduct. This structure mimics the transition state of the natural substrate hydrolysis, effectively sequestering the enzyme. nih.gov TFKs have demonstrated remarkable potency against mammalian CEs, with inhibition constants (Ki) in the nanomolar and even sub-nanomolar range. researchgate.netmetabolomics.se Structure-activity relationship (SAR) studies have shown that the potency of TFK inhibitors can be modulated by the nature of the side chains attached to the ketone. For example, thioether-containing TFKs are generally more potent inhibitors than their sulfinyl or sulfonyl counterparts. researchgate.netmetabolomics.se

| Compound Type | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Thioether TFKs | Mammalian Carboxylesterases | 0.3 to 1670 nM |

| Sulfonyl gem-diols | Mammalian Carboxylesterases | 50 to 4700 nM |

Photoaffinity Labeling Applications

The 3-(trifluoromethyl)phenyl moiety is a critical component of one of the most effective photophores used in photoaffinity labeling (PAL): 3-trifluoromethyl-3-phenyldiazirine (TPD). PAL is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins. nih.gov The technique involves a probe molecule that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with the target molecule at or near the binding site. bldpharm.com

The TPD group is favored for several reasons:

Chemical Stability : The diazirine ring is exceptionally stable in various chemical conditions, including acidic, basic, oxidizing, and reducing environments, allowing for its incorporation into complex molecules. nih.gov

Efficient Photolysis : Upon irradiation with UV light (typically around 350 nm), it efficiently generates a highly reactive carbene species. bldpharm.comaatbio.com This wavelength is less likely to cause damage to biological targets compared to lower wavelengths required for other photophores. nih.gov

High Reactivity : The resulting carbene is highly reactive and can form covalent bonds by inserting into C-H or O-H bonds of amino acid residues within the binding site. aatbio.com

Reduced Isomerization : The trifluoromethyl group helps to suppress the undesired photoreaction of diazo isomerization, which increases the efficiency of the labeling process. bldpharm.com

These properties make TPD-based probes invaluable tools for elucidating drug-target interactions and discovering new therapeutic targets. aatbio.comrsc.org

Anti-cancer and Anti-angiogenic Activity

The trifluoromethyl group is a common feature in many modern anti-cancer drugs, where it can enhance metabolic stability and binding affinity. mdpi.comnih.gov While direct studies on the anti-cancer activity of this compound are limited, research on related structures suggests the potential of this scaffold. For example, α-trifluoromethyl chalcones have shown potent antiproliferative activity against androgen-independent prostate cancer cell lines. mdpi.com Similarly, benzhydrylpiperazine derivatives have been synthesized and demonstrated antiproliferative effects against several human tumor cell lines. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. benthamscience.com Several classes of compounds are being investigated for their anti-angiogenic properties. For instance, α-fluorinated chalcones have been found to inhibit tubulin polymerization and disrupt the formation of vessel-like structures by human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov The primary mechanism often involves the inhibition of key signaling pathways, such as those mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), which are central regulators of angiogenesis. benthamscience.com The potential for trifluoromethyl-containing benzhydrols to act in this area remains an open field for investigation.

Antibacterial and Antifungal Research

The incorporation of trifluoromethyl groups is a recognized strategy for enhancing the antimicrobial activity of organic compounds. Although this compound itself has not been extensively reported as an antimicrobial agent, numerous studies on other trifluoromethyl-containing heterocyclic compounds have demonstrated significant antibacterial and antifungal properties.

For example, a study on novel chalcones bearing trifluoromethyl substituents showed potent activity against pathogenic Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. mdpi.com In another study, N-(trifluoromethyl)phenyl substituted pyrazole derivatives were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL. nih.gov Furthermore, 2-trifluoromethylbenzimidazoles have also been shown to possess antibacterial and antifungal activity, with di-halogenated derivatives being particularly potent. nih.govantibiotics-chemotherapy.ru These findings underscore the value of the trifluoromethylphenyl moiety in the design of new antimicrobial agents.

| Compound Class | Organism | Activity (MIC) |

|---|---|---|

| Trifluoromethyl-substituted Pyrazole | S. aureus (MRSA) | 0.78 µg/mL |

| Trifluoromethyl-substituted Pyrazole | E. faecium | 0.78 µg/mL |

| Trifluoromethyl-substituted Chalcone (A3) | S. aureus | 6.25 µM |

| Trifluoromethyl-substituted Chalcone (A3) | C. albicans | 12.5 µM |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | B. subtilis | 0.49 µg/mL |

Computational Approaches in Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and guiding the synthesis of more effective therapeutic agents. benthamscience.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target (receptor), such as a protein or enzyme. benthamscience.comnih.govuu.nl

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions, allowing researchers to estimate the binding affinity. For scaffolds related to this compound, docking studies have been crucial. For instance, molecular docking of benzhydrol- and indole-based compounds helped to elucidate their binding modes as dual agonists for the metabolic receptors PPAR-γ and FFAR1. nih.gov Similarly, docking simulations of benzimidazole derivatives with the Epidermal Growth Factor Receptor (EGFR) have guided the design of potential kinase inhibitors. ukm.my

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes, the stability of binding interactions, and the role of solvent molecules. nih.gov These simulations are used to refine docking results and calculate binding free energies more accurately, offering critical insights that guide the lead optimization phase of drug development. uu.nlmdpi.com For instance, MD simulations have been used to understand the interaction mechanisms between inverse agonists and the estrogen-related receptor α (ERRα), a target in cancer therapy. mdpi.com

These computational approaches are essential for rational drug design, helping to prioritize which derivatives of a lead compound, such as this compound, are most likely to exhibit the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used in medicinal chemistry to correlate the physicochemical properties of a series of compounds with their biological activities. This approach helps in understanding the structural requirements for a molecule to exhibit a specific biological effect and aids in the design of new, more potent compounds. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.

In the context of this compound and its analogues, QSAR studies would aim to establish a mathematical model that links molecular descriptors (numerical representations of chemical information) to a measured biological endpoint, such as enzyme inhibition, receptor binding affinity, or cellular toxicity. The trifluoromethyl (-CF3) group at the meta-position of one of the phenyl rings in the benzhydrol scaffold is a key modulator of the molecule's properties. The -CF3 group is highly electronegative and lipophilic, and its presence can significantly influence the compound's interaction with biological targets.

A hypothetical QSAR study on a series of this compound derivatives might involve the synthesis of various analogues with different substituents on the phenyl rings. The biological activity of these compounds would then be determined through in vitro or in vivo assays. Subsequently, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of the -CF3 group would be a significant factor in these calculations.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (log P). The -CF3 group generally increases the lipophilicity of a molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Once the biological activity data and the molecular descriptors are obtained, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to develop the QSAR model. The quality of the resulting model is evaluated using various statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction.

For instance, a QSAR study on the inhibition of a specific enzyme by this compound derivatives could yield an equation that highlights the importance of hydrophobicity and specific steric features for potent inhibitory activity.

To illustrate the type of data that would be generated in such a study, the following interactive table presents a hypothetical dataset for a QSAR analysis of this compound derivatives against a hypothetical enzyme target.

Hypothetical QSAR Data for this compound Derivatives

| Compound | R-Group | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 1 | H | 15.2 | 3.85 | 252.24 | 2.5 |

| 2 | 4'-Cl | 8.5 | 4.56 | 286.68 | 2.9 |

| 3 | 4'-F | 10.1 | 4.02 | 270.23 | 2.8 |

| 4 | 4'-CH₃ | 12.8 | 4.29 | 266.27 | 2.6 |

| 5 | 4'-OCH₃ | 18.5 | 3.98 | 282.27 | 2.3 |

| 6 | 4'-NO₂ | 5.2 | 3.79 | 297.24 | 4.1 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be collected and used in a QSAR study. It is not based on actual experimental results for this compound.

A QSAR model derived from such data would provide valuable insights into the structure-activity relationships, guiding the synthesis of new derivatives with potentially enhanced biological activity.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules containing trifluoromethyl groups is a significant challenge in medicinal and organic chemistry due to the steric bulk and strong electron-withdrawing nature of the CF3 group. teknoscienze.comchemicalbook.com Recent advancements have focused on the development of sophisticated catalytic systems to achieve high levels of stereocontrol in the synthesis of chiral trifluoromethylated benzhydrols.